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molecular formula C19H22N2O4 B8425426 (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

Cat. No. B8425426
M. Wt: 342.4 g/mol
InChI Key: BLCQPSZZLKONNI-UHFFFAOYSA-N
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Patent
US05773475

Procedure details

A solution of 11 (0.52 g, 2.04 mmol) in dry tetrahdrofuran (10 mL) was cooled to -78° C. in a dry ice-acetone bath under a N2 atmosphere. To this was added via a dry syringe 4-methylmorpholine (0.34 mL, 3.06 mmol). After stirring for 5 minutes, isobutyl chloroformate (0.4 mL, 3.06 mmol) was added via dry syringe and then the mixture stirred for 5 minutes. This was followed by the addition of benzylamine (0.32 mL, 3.06 mmol). After stirring at -78° C. for 5 minutes, the reaction was allowed to warm to room temperature, and stirring was continued at room temperature (30 min). The hydrochloride salt of 4-methyl morpholine was removed from the reaction by filtration. The clear filtrate was evaporated in vacuo and the residue was triturated with ethyl ether (5.0 mL). The white crystalline product obtained was isolated by filtration after washing with small amounts of ether and air-dried (0.55 g, 78%): mp 112°-114° C., Rf 0.6 (10% MeOH/CHCl3)
Name
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0.32 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:11][CH:12]([CH2:16][O:17][CH3:18])[C:13]([OH:15])=O)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].CN1CCOCC1.ClC(OCC(C)C)=O.[CH2:34]([NH2:41])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1>>[CH2:34]([NH:41][C:13](=[O:15])[CH:12]([NH:11][C:1]([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:2])[CH2:16][O:17][CH3:18])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NC(C(=O)O)COC
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Four
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
via dry syringe
STIRRING
Type
STIRRING
Details
the mixture stirred for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
After stirring at -78° C. for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was continued at room temperature
CUSTOM
Type
CUSTOM
Details
(30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The hydrochloride salt of 4-methyl morpholine was removed from the reaction by filtration
CUSTOM
Type
CUSTOM
Details
The clear filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ethyl ether (5.0 mL)
CUSTOM
Type
CUSTOM
Details
The white crystalline product obtained
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
after washing with small amounts of ether
CUSTOM
Type
CUSTOM
Details
air-dried (0.55 g, 78%)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C1=CC=CC=C1)NC(C(COC)NC(=O)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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